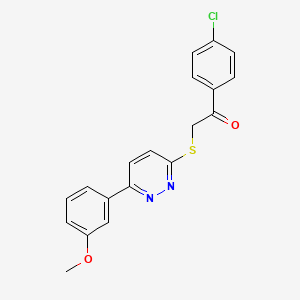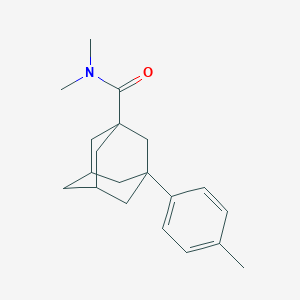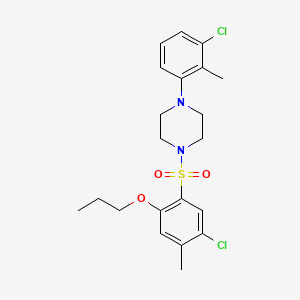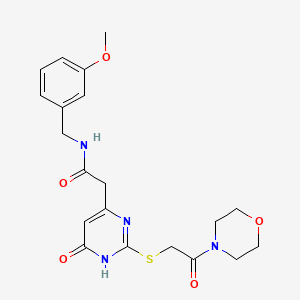![molecular formula C12H10ClNOS B2657836 1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one CAS No. 672950-22-0](/img/structure/B2657836.png)
1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one, also known as Chlorophenyl-thiazol-ethanone (CPTE), is a compound that has been studied for its potential applications in a variety of scientific fields. CPTE has been found to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study a range of topics.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one: has shown promising results as an antimicrobial agent. Its structure allows it to interact with bacterial cell membranes, disrupting their integrity and leading to cell death. This compound has been tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria, demonstrating broad-spectrum antimicrobial properties .
Antifungal Properties
In addition to its antibacterial effects, this compound has also been studied for its antifungal activity. It inhibits the growth of several pathogenic fungi by interfering with their cell wall synthesis and membrane function. This makes it a potential candidate for treating fungal infections, particularly those resistant to conventional antifungal drugs .
Anti-inflammatory Effects
Research has indicated that 1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one possesses significant anti-inflammatory properties. It works by inhibiting the production of pro-inflammatory cytokines and enzymes, such as COX-2, which are involved in the inflammatory response. This makes it a potential therapeutic agent for inflammatory diseases like arthritis .
Anticancer Activity
This compound has been explored for its anticancer potential. Studies have shown that it can induce apoptosis (programmed cell death) in cancer cells by activating various apoptotic pathways. It also inhibits the proliferation of cancer cells by interfering with their cell cycle progression. These properties make it a promising candidate for cancer therapy .
Antioxidant Properties
1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one: has demonstrated strong antioxidant activity. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases, including cardiovascular diseases and neurodegenerative disorders. Its antioxidant properties are attributed to its ability to donate electrons and neutralize reactive oxygen species .
Neuroprotective Effects
Research has also focused on the neuroprotective effects of this compound. It has been found to protect neurons from oxidative damage and apoptosis, which are common features in neurodegenerative diseases like Alzheimer’s and Parkinson’s. By reducing oxidative stress and inflammation in the brain, it helps in preserving neuronal function and preventing neurodegeneration .
Antiviral Activity
Preliminary studies suggest that 1-[2-(3-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one may have antiviral properties. It inhibits the replication of certain viruses by interfering with their life cycle. This includes blocking viral entry into host cells and inhibiting viral RNA synthesis. These findings open up possibilities for its use in antiviral therapies .
Agricultural Applications
Beyond medical applications, this compound has potential uses in agriculture. It can be used as a pesticide due to its antimicrobial and antifungal properties, helping to protect crops from various pathogens. Additionally, its antioxidant properties can help in preserving the quality of agricultural products by reducing oxidative damage .
Based on general knowledge and scientific research findings. Specific studies and detailed mechanisms can be found in relevant scientific literature.
Eigenschaften
IUPAC Name |
1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNOS/c1-7-11(8(2)15)16-12(14-7)9-4-3-5-10(13)6-9/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVQQMWZZNLXTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601320647 |
Source


|
| Record name | 1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24820065 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
672950-22-0 |
Source


|
| Record name | 1-[2-(3-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601320647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[4-(2,4-Dimethylphenyl)piperazin-1-yl]-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2657753.png)


![3-Bromo-5,7-dihydrothieno[3,4-b]pyridine](/img/structure/B2657759.png)
![5-Methyl-N-[(1-thiophen-3-ylcyclopropyl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2657760.png)
![Methyl 2-[(3-nitrobenzoyl)amino]benzoate](/img/structure/B2657763.png)
![2-methyl-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]propanamide](/img/structure/B2657765.png)
![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)acetamide](/img/structure/B2657767.png)

![4-cyano-N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)benzenesulfonamide](/img/structure/B2657769.png)
![2-amino-4-(3-chlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2657770.png)


![N-[(2-methoxyphenyl)methyl]-3-[3-(trifluoromethyl)phenyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2657776.png)